molecular formula C16H23N3O3S B6969345 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide

Cat. No.: B6969345
M. Wt: 337.4 g/mol
InChI Key: DSPBQCJMRZOILA-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a tert-butyl group, an oxadiazole ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-10-7-8-13(9-11(10)2)23(20,21)19-12(3)14-17-15(18-22-14)16(4,5)6/h7-9,12,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPBQCJMRZOILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.

  • Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of corresponding amines.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological targets such as carbonic anhydrase and other sulfonamide-sensitive enzymes.

Medicine

Medicinally, compounds containing the oxadiazole ring and sulfonamide group have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound may reveal similar therapeutic properties.

Industry

In industry, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The oxadiazole ring may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-benzenesulfonamide
  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-methylbenzenesulfonamide
  • N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide

Uniqueness

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the tert-butyl group and the dimethyl substitution on the benzene ring. These structural features may confer distinct steric and electronic properties, influencing its reactivity and interaction with biological targets compared to similar compounds.

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